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Compound of Interest

Compound Name: 6-Formylnicotinonitrile

Cat. No.: B112262

CAS Number: 206201-64-1 Molecular Formula: C7HaN20 Molecular Weight: 132.12 g/mol

This technical guide provides an in-depth overview of 6-Formylnicotinonitrile, a versatile
heterocyclic building block with significant potential in medicinal chemistry and drug discovery.
This document details its commercial availability, key chemical properties, and its application in
the synthesis of complex heterocyclic systems, including those with potential as Janus Kinase
(JAK) inhibitors.

Commercial Availability and Suppliers

6-Formylnicotinonitrile is readily available from a range of chemical suppliers. The following
table summarizes the offerings from several prominent vendors, providing researchers with key
information for procurement.
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) Product . L
Supplier Purity Availability Notes
Number
Sigma-Aldrich Distributed by
AMBH2D6FOF8B  =97% In Stock ) )
(Ambeed) Sigma-Aldrich.
-~ ] Offers bulk and
Parchem 206201-64-1 Not specified Inquire .
R&D quantities.
BLD Pharm BD148486 >97% In Stock -
Primary
Ambeed A206201-64-1 >97% In Stock
Manufacturer.

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of 6-
Formylnicotinonitrile is crucial for its handling and application in a laboratory setting.
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Property Value Reference
Appearance Solid [1]
Purity 297% [1]
IUPAC Name 6-formylpyridine-3-carbonitrile [1]
InChi Key DMDMMMFMXWZSLM- o

UHFFFAOYSA-N

Storage Temperature

2-8°C, under inert atmosphere

[1]

Signal Word

Warning

[1]

Hazard Statements

H302 (Harmful if swallowed),
H319 (Causes serious eye

irritation)

[1]

Precautionary Statements

P305+P351+P338 (IF IN
EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.)

[1]

Synthetic Applications and Experimental Protocols

6-Formylnicotinonitrile is a valuable precursor for the synthesis of a variety of fused

heterocyclic compounds, particularly pyrido[2,3-d]pyrimidines. These structures are of

significant interest in drug discovery as they form the core of molecules with diverse biological

activities, including the inhibition of Janus Kinases (JAKS).[2][3]

The presence of a formyl group and a nitrile group on the pyridine ring allows for versatile

reactions with various active methylene compounds to construct fused ring systems.[4]

Representative Experimental Protocol: Synthesis of 7-
Amino-5-aryl-5,8-dihydropyrido[2,3-d]pyrimidine-6-
carbonitrile derivatives
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The following is a representative experimental protocol for the synthesis of a pyrido[2,3-
d]pyrimidine derivative, adapted from a similar synthesis utilizing a formylpyrimidine precursor.
[4] This protocol illustrates a potential synthetic route employing 6-Formylnicotinonitrile.

Reaction Scheme:

6-Formylnicotinonitrile

\

Malononitrile —— > Pyrido[2,3-d]pyrimidine derivative

/

Amine (e.g., Alkylamine)

Click to download full resolution via product page
A representative reaction scheme for the synthesis of pyrido[2,3-d]pyrimidine derivatives.
Materials:
e 6-Formylnicotinonitrile
e An appropriate aryl aldehyde
e Malononitrile
e An appropriate primary amine (e.g., an alkylamine)
e 1,2-Dimethoxyethane (DME) as solvent
e Triethylamine (TEA) as a base
Procedure:

o Step 1: Synthesis of the intermediate 2-[aryl(pyridin-2-yl)methyl]propanedinitrile.
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o In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),
dissolve 6-Formylnicotinonitrile (1.0 eq) in anhydrous THF.

o Cool the solution to -78°C in a dry ice/acetone bath.

o Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the cooled
solution while maintaining the temperature at -78°C.

o After stirring for 30 minutes, add a solution of the appropriate 2-
(arylmethylidene)propanedinitrile (1.0 eq) in THF.

o Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature
and stir for an additional 1 hour.

o Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
o Extract the agueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography on silica gel to afford the desired
intermediate.

Step 2: Synthesis of the final 7-amino-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
derivative.

o To a solution of the intermediate from Step 1 (1.0 eq) in 1,2-dimethoxyethane (DME), add
the desired primary amine (1.2 eq) and triethylamine (1.5 eq).

o Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer
chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature and remove the solvent
under reduced pressure.

o Purify the residue by column chromatography on silica gel to yield the final product.
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Characterization:

The structure of the synthesized compound should be confirmed by standard analytical
techniques, including *H NMR, 3C NMR, and mass spectrometry.

Potential Role in Signaling Pathways: Janus Kinase
(JAK) Inhibition

While direct studies on the biological activity of 6-Formylnicotinonitrile are not extensively
reported in publicly available literature, its utility in the synthesis of pyrido[2,3-d]pyrimidine
scaffolds is of high significance. The pyrido[2,3-d]pyrimidine core is a well-established
pharmacophore found in several Janus Kinase (JAK) inhibitors.[2][3]

The JAK-STAT signaling pathway is a critical pathway in the regulation of the immune system.
Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs
then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of
Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and
translocate to the nucleus to regulate gene expression.[5][6] Dysregulation of this pathway is
implicated in various autoimmune diseases and cancers.

The diagram below illustrates a simplified overview of the JAK-STAT signaling pathway, a
potential target for compounds derived from 6-Formylnicotinonitrile.
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Simplified schematic of the JAK-STAT signaling pathway and potential inhibition by 6-
Formylnicotinonitrile derivatives.

Conclusion

6-Formylnicotinonitrile is a commercially available and versatile building block for the
synthesis of complex heterocyclic compounds. Its reactivity makes it a valuable starting
material for the construction of pyrido[2,3-d]pyrimidine scaffolds, which are known to be of
interest in the development of Janus Kinase inhibitors. This technical guide provides a
foundation for researchers and drug development professionals to explore the potential of this
compound in their synthetic and medicinal chemistry programs. Further research into the direct
biological activities of 6-Formylnicotinonitrile and its derivatives is warranted to fully elucidate
its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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